5-Methyl-4-hexen-3-one
Description
Structure
3D Structure
Properties
IUPAC Name |
5-methylhex-4-en-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-4-7(8)5-6(2)3/h5H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNZISGSGRPIJFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90292412 | |
| Record name | 5-Methyl-4-hexen-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90292412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13905-10-7 | |
| Record name | 4-Hexen-3-one, 5-methyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82355 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Methyl-4-hexen-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90292412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 5 Methyl 4 Hexen 3 One and Its Structural Analogs
Grignard-Based Synthetic Routes to 5-Methyl-4-hexen-3-one
The Grignard reaction, a cornerstone of carbon-carbon bond formation, provides a viable, albeit less direct, route to this compound. mnstate.edu A plausible strategy involves the reaction of a suitable nitrile with a Grignard reagent, followed by hydrolysis. Specifically, the synthesis could be initiated from 3-methyl-2-butenonitrile. This intermediate would react with a Grignard reagent such as ethylmagnesium bromide. The mechanism proceeds via nucleophilic attack of the Grignard reagent on the electrophilic carbon of the nitrile group. This forms an intermediate imine salt, which upon acidic workup, hydrolyzes to yield the target ketone, this compound. The versatility of the Grignard reaction allows for the synthesis of various analogs by simply changing the Grignard reagent or the nitrile starting material. msu.edu
Table 1: Proposed Grignard-Based Synthesis of this compound
| Reactant 1 | Reactant 2 | Solvent | Workup | Product |
| 3-Methyl-2-butenonitrile | Ethylmagnesium Bromide | Anhydrous Diethyl Ether | Acidic (e.g., H₃O⁺) | This compound |
Catalytic Dehydration of Hydroxyketone Precursors to this compound
A more direct and industrially significant approach to synthesizing this compound is through the catalytic dehydration of its corresponding hydroxyketone precursor, 4-hydroxy-4-methyl-2-pentanone, commonly known as diacetone alcohol. This elimination reaction is typically facilitated by solid acid catalysts.
Tungsten Oxide/Zirconia-Silica Catalysis
Catalysts composed of tungsten oxide supported on a zirconia-silica matrix have demonstrated high efficacy in acid-catalyzed reactions, including dehydrations. osti.govrsc.org The high acidity, particularly the presence of Brønsted acid sites, is crucial for the catalytic activity. osti.gov In this process, the diacetone alcohol is passed over the heated catalyst. The acidic sites on the catalyst surface protonate the hydroxyl group of the alcohol, converting it into a good leaving group (water). Subsequent elimination of a water molecule and a proton from an adjacent carbon atom results in the formation of the carbon-carbon double bond, yielding this compound. The zirconia-silica support provides high surface area and thermal stability to the catalyst. researchgate.netiyte.edu.tr
Optimization of Reaction Conditions and Catalyst Specificity in Dehydration
The efficiency and selectivity of the catalytic dehydration of 4-hydroxy-4-methyl-2-pentanone are highly dependent on the reaction conditions and the specific properties of the catalyst. Key parameters that are often optimized include reaction temperature, the weight percentage of the metal oxide, and the composition of the support.
Higher temperatures generally increase the rate of dehydration but can also lead to the formation of unwanted byproducts through cracking or isomerization. Therefore, an optimal temperature must be determined to maximize the yield of the desired product. The concentration of the acidic sites on the catalyst, which is influenced by the loading of tungsten or molybdenum oxide, is another critical factor. A higher loading can increase the conversion rate, but an excess may lead to a decrease in selectivity. The nature of the support material (e.g., the ratio of zirconia to silica) also plays a significant role in determining the catalyst's surface area, pore size distribution, and acidic properties, all of which affect its performance. mdpi.com
Table 2: Parameters for Optimization of Catalytic Dehydration
| Parameter | Range/Value | Expected Outcome |
| Temperature | 250–400°C | Increased conversion with temperature; potential for byproduct formation at higher temperatures. |
| Metal Oxide Loading (wt%) | 5–20% | Optimal loading maximizes active sites and selectivity. |
| Support Composition | Variable ZrO₂/SiO₂ ratio | Affects surface area, acidity, and catalyst stability. |
| Space Velocity | 1–10 h⁻¹ | Influences reactant residence time and conversion rate. |
Base-Mediated Condensation Reactions for Related Unsaturated Ketones
Base-mediated condensation reactions, such as the Claisen-Schmidt condensation, are fundamental in forming α,β-unsaturated ketones. These reactions can be adapted to synthesize structural analogs of this compound.
Synthesis of 5-Hydroxy-4-hexen-3-one via Ethyl Acetate (B1210297) and 3-Methyl-2-butanone (B44728) with Sodium Hydride
A structural analog, 5-Hydroxy-4-hexen-3-one, can be synthesized through a base-mediated condensation. This specific transformation involves the reaction between ethyl acetate and 3-methyl-2-butanone using a strong base like sodium hydride (NaH). chemicalbook.com In this reaction, sodium hydride deprotonates the α-carbon of 3-methyl-2-butanone to form a reactive enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl acetate. The subsequent loss of an ethoxide group and tautomerization leads to the formation of the β-diketone product, which exists in equilibrium with its enol form, 5-hydroxy-4-hexen-3-one. The reaction is typically carried out in an aprotic solvent such as di-isopropyl ether at a moderately elevated temperature to ensure a reasonable reaction rate. chemicalbook.com
Table 3: Synthesis of 5-Hydroxy-4-hexen-3-one
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Reaction Time | Yield |
| 3-Methyl-2-butanone | Ethyl Acetate | Sodium Hydride (NaH) | Di-isopropyl ether | 50°C | 2.5 hours | 62% chemicalbook.com |
Isomer Control and Stereoselective Synthesis Approaches
Control over the formation of isomers—both positional and stereoisomers—is a critical challenge in the synthesis of unsaturated ketones. The placement of the carbon-carbon double bond and the spatial arrangement of substituents dictate the molecule's properties and reactivity.
During the synthesis of this compound and its structural analogs, the formation of unintended isomers is a common issue that can complicate purification and reduce the yield of the desired product. Positional isomers, where the double bond is in a different location, can arise from the reaction conditions.
For instance, in the production of 2-isopropenyl-5-methyl-4-hexen-1-yl 3-methyl-2-butenoate, a structural analog, conventional methods involving senecioyl halide can lead to the formation of a positional isomer, 2-isopropenyl-5-methyl-4-hexen-1-yl 3-methyl-3-butenoate, as a by-product at levels of 1.5 to 2.0%. google.comgoogleapis.com This occurs because the reaction is often carried out with heat over extended periods in the presence of a basic substance. google.comgoogleapis.com However, by changing the synthetic strategy to a transesterification of alkyl senecioate with 2-isopropenyl-5-methyl-4-hexen-1-ol, the formation of this isomer can be significantly suppressed to as low as 0.10%. google.comgoogleapis.com This highlights how the choice of reagents and reaction type is crucial for controlling the regioselectivity of the reaction.
Separating these closely related isomers often requires fractional distillation, sometimes using specialized equipment like a Vigreux column, which is designed to separate liquids with similar boiling points. odinity.com
Achieving stereocontrol to synthesize specific diastereomers or enantiomers of unsaturated ketones is a primary objective in modern organic synthesis. Chiral, non-racemic β,γ-unsaturated ketones are particularly valuable as they are common scaffolds in bioactive natural products and provide functional groups for further chemical modification. nih.gov Several advanced catalytic strategies have been developed to meet this challenge.
A prominent strategy involves the copper-catalyzed enantioselective synthesis of β,γ-unsaturated ketones that possess an α-stereogenic center. nih.govresearchgate.net This method is broadly applicable and can generate a wide variety of ketones—including aryl, heteroaryl, alkynyl, and alkyl ketones—from readily available starting materials. nih.govresearchgate.net By using commercially available chiral phosphoramidite (B1245037) ligands, this approach achieves high yields (52–96%) and excellent enantiomeric ratios (93:7 to >99:1). nih.govresearchgate.net A key feature is the development of conditions that prevent the resulting α-substituted NH-ketimines from epimerizing before they are hydrolyzed to the final ketone product. researchgate.net
Another powerful technique is the enantiodivergent synthesis of (E)- or (Z)-β,γ-unsaturated ketones, which allows for the selective formation of either geometric isomer. nih.gov In this copper-catalyzed approach, the stereochemical outcome is dictated by the nature of the silyl (B83357) group on a 1,3-butadienyl silane (B1218182) starting material. nih.gov
Using a phenyldimethylsilyl-substituted 1,3-diene favors the formation of (Z)-β,γ-unsaturated ketones with high enantioselectivity (up to 99% ee) and Z-selectivity (up to >20:1). nih.gov
Conversely, employing a triisopropylsilyl-substituted 1,3-butadiene (B125203) leads to the corresponding (E)-β,γ-unsaturated ketones with high optical purity and excellent E-selectivity. nih.gov
This demonstrates a sophisticated level of control where a subtle change in a reagent directs the reaction toward a specific stereoisomer.
The table below summarizes key aspects of these stereoselective strategies.
| Strategy | Catalyst System | Substrate Type | Product Type | Reported Yield / Selectivity | Reference |
|---|---|---|---|---|---|
| Enantioselective α-Substitution | Copper catalyst with chiral phosphoramidite ligand | Silylenol ethers | α-Substituted β,γ-unsaturated ketones | 52-96% yield; 93:7 to >99:1 er | nih.govresearchgate.net |
| Enantiodivergent Synthesis (Z-selective) | Copper catalyst with phenyldimethylsilyl-substituted diene | Acyl fluorides | (Z)-β,γ-Unsaturated ketones | up to 90% yield; up to 99% ee; >20:1 Z-selectivity | nih.gov |
| Enantiodivergent Synthesis (E-selective) | Copper catalyst with triisopropylsilyl-substituted diene | Acyl fluorides | (E)-β,γ-Unsaturated ketones | High optical purity and E-selectivity | nih.gov |
Emerging Synthetic Pathways for this compound Derivatives
Research into the synthesis of complex molecules continues to produce novel and efficient pathways that utilize derivatives of core structures like this compound. One such emerging area involves using these derivatives in sophisticated, multi-step cascade reactions to build complex molecular architectures.
A notable example is the stereodivergent total synthesis of Dendrobatid alkaloids (±)-223A and (±)-6-epi-223A. nih.gov A key starting material in this elegant synthesis is N-Allyl-5-methyl-4-hexenamide , a direct derivative of the 5-methyl-4-hexenoic acid core structure. The synthesis features a rhodium-catalyzed domino hydroformylation and double cyclization sequence to rapidly construct the core indolizidine skeleton of the alkaloids. nih.gov This approach showcases how a relatively simple derivative can be a crucial component in a powerful, one-step domino reaction to create stereochemically complex and biologically relevant molecules. Such strategies, which combine multiple bond-forming events in a single operation, represent the forefront of efficient and innovative organic synthesis. nih.gov
Mechanistic Investigations and Reactivity Profiles of 5 Methyl 4 Hexen 3 One
Nucleophilic and Electrophilic Additions to the α,β-Unsaturated Carbonyl System
The conjugated system in 5-methyl-4-hexen-3-one allows for two primary modes of nucleophilic addition: a 1,2-addition directly to the carbonyl carbon, or a 1,4-conjugate addition (also known as a Michael addition) to the β-carbon of the alkene. The outcome of the reaction is often dependent on the nature of the nucleophile and the reaction conditions.
Conjugate addition is a characteristic reaction of α,β-unsaturated carbonyl compounds. This reaction involves the addition of a nucleophile to the β-carbon, with the initial driving force being the formation of a more stable enolate intermediate. byjus.com This class of reactions is fundamental for creating new carbon-carbon and carbon-heteroatom bonds.
A significant challenge in organic synthesis is the direct functionalization of typically non-acidic C-H bonds, such as the α-amino C-H bond of propargylamines. acs.orgnih.gov Recent advancements have demonstrated that carbonyl catalysis can effectively overcome this challenge, enabling the direct asymmetric α-C-H conjugate addition of NH₂-unprotected propargylamines to α,β-unsaturated ketones. acs.orgorganic-chemistry.org
This biomimetic strategy utilizes a chiral pyridoxal (B1214274) catalyst, which features a benzene-pyridine biaryl skeleton and a bulky amide side chain. acs.orgorganic-chemistry.org The reaction proceeds through the formation of an imine between the propargylamine (B41283) and the carbonyl catalyst. organic-chemistry.org This transformation increases the acidity of the α-C-H bond, facilitating deprotonation to form a nucleophilic intermediate. organic-chemistry.orgthieme-connect.com This intermediate then undergoes a conjugate addition to an α,β-unsaturated ketone. organic-chemistry.org Subsequent in-situ intramolecular cyclization of the resulting adduct yields chiral polysubstituted 1-pyrrolines, which are valuable scaffolds in medicinal chemistry. nih.govorganic-chemistry.org
The scope of this reaction is broad, accommodating various propargylamines and α,β-unsaturated ketones, leading to products with high yields and excellent stereoselectivities. acs.orgorganic-chemistry.org Although this compound has not been explicitly reported as a substrate in these specific studies, its α,β-unsaturated ketone structure makes it a potential candidate for this type of transformation.
Table 1: Key Features of Enantioselective α-C-H Conjugate Addition of Propargylamines
| Feature | Description | Reference |
|---|---|---|
| Catalyst | Chiral pyridoxals with a benzene-pyridine biaryl skeleton. | acs.orgorganic-chemistry.org |
| Reactants | NH₂-unprotected propargylamines and α,β-unsaturated ketones. | acs.orgorganic-chemistry.org |
| Mechanism | Carbonyl catalysis via imine formation, followed by deprotonation and conjugate addition. | organic-chemistry.org |
| Product | Chiral polysubstituted 1-pyrrolines (formed after in-situ cyclization). | nih.govorganic-chemistry.org |
| Stereoselectivity | High diastereoselectivities (up to >20:1 dr) and enantioselectivities (up to 99% ee) have been achieved. | acs.orgnih.gov |
Organometallic reagents are potent nucleophiles used in carbon-carbon bond formation. The reaction of the gem-dizinc reagent, bis(iodozincio)methane, with α,β-unsaturated ketones has been investigated. thieme-connect.com This reagent can undergo a 1,4-addition to acyclic enones to afford a zinc enolate of a β-zinciomethylketone. thieme-connect.com
However, studies have shown that the 1,4-addition of bis(iodozincio)methane to simple α,β-unsaturated ketones does not proceed efficiently on its own. researchgate.net The reaction requires an additive, such as chlorotrimethylsilane, to trap the resulting zinc enolate in situ and drive the reaction forward. thieme-connect.comresearchgate.net In contrast, the addition of this dizinc (B1255464) reagent to enones that possess a γ-acyloxy group proceeds efficiently without any additives, leading to the formation of 1,3-diketones through a novel tandem reaction sequence. organic-chemistry.orgnih.gov This sequence involves the initial 1,4-addition, followed by an intramolecular nucleophilic attack and a Grob-type fragmentation. organic-chemistry.orgnih.gov Given that this compound is a simple acyclic enone, its reaction with bis(iodozincio)methane would likely require activation or trapping agents to achieve a significant yield of the 1,4-adduct. researchgate.net
The aldol (B89426) condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry that involves the reaction of an enolate ion with a carbonyl compound. byjus.comresearchgate.net The initial product is a β-hydroxy aldehyde or β-hydroxy ketone (an "aldol addition" product). libretexts.org Often, this intermediate undergoes subsequent dehydration upon heating to yield an α,β-unsaturated carbonyl compound, which is the "aldol condensation" product. byjus.comlibretexts.org
As an α,β-unsaturated ketone, this compound is itself a potential product of an aldol condensation. For instance, a crossed-aldol reaction between a ketone like acetone (B3395972) (acting as the nucleophilic enolate donor) and isobutyraldehyde (B47883) (acting as the electrophilic acceptor) could, after dehydration, form 5-methyl-3-hexen-2-one (B238795), a structural isomer. A similar pathway involving butan-2-one and propanal could lead to the this compound skeleton.
The general base-catalyzed mechanism involves three key steps:
Enolate formation: A base abstracts an α-hydrogen from a carbonyl compound to form a resonance-stabilized enolate ion. researchgate.netlibretexts.org
Nucleophilic addition: The enolate attacks the electrophilic carbonyl carbon of a second carbonyl molecule. researchgate.netlibretexts.org
Protonation and Dehydration: The resulting alkoxide is protonated to give the β-hydroxy carbonyl compound. With heat, a base removes an α-hydrogen, and the resulting enolate eliminates a hydroxide (B78521) ion to form the conjugated C=C double bond. byjus.comlibretexts.org
Molecules with two carbonyl groups can undergo intramolecular aldol reactions to form five- or six-membered rings, which are generally preferred. libretexts.org
Conjugate Addition Reactions to α,β-Unsaturated Ketones
Radical Reactions and Atmospheric Chemistry
Unsaturated ketones are emitted into the atmosphere from various biogenic and anthropogenic sources. conicet.gov.ar Their atmospheric fate is largely determined by their reactions with oxidants like hydroxyl radicals (OH), nitrate (B79036) radicals (NO₃), ozone (O₃), and chlorine (Cl) atoms. conicet.gov.aracs.org These gas-phase reactions contribute to the formation of secondary organic aerosols and other atmospheric pollutants. copernicus.org
While OH radicals are the dominant daytime oxidant in the troposphere, chlorine atoms can be a significant oxidant in specific environments, such as the marine boundary layer or in regions impacted by industrial emissions. conicet.gov.arcopernicus.org Kinetic studies on the reactions of Cl atoms with unsaturated ketones are therefore important for understanding their atmospheric lifetime and impact.
The reaction rate coefficients for several unsaturated ketones have been determined experimentally. These studies typically use a relative rate technique in a photoreactor, monitoring the decay of the reactants using methods like FTIR spectroscopy. conicet.gov.aracs.org While specific kinetic data for the reaction of chlorine with this compound is not available, data for its structural isomer, 4-hexen-3-one (B1236432), provides valuable insight into the reactivity of this class of compounds. The primary mechanism for the reaction of Cl atoms with unsaturated ketones is addition to the C=C double bond. copernicus.org
Table 2: Gas-Phase Rate Coefficients for the Reaction of Cl Atoms with Unsaturated Ketones at 298 K
| Reactant Ketone | Rate Coefficient (k) (cm³ molecule⁻¹ s⁻¹) | Reference |
|---|---|---|
| 4-Hexen-3-one | (3.00 ± 0.58) x 10⁻¹⁰ | conicet.gov.aracs.org |
| 4-Hexen-3-one | (5.54 ± 0.41) x 10⁻¹⁰ | copernicus.org |
| 5-Hexen-2-one | (3.15 ± 0.50) x 10⁻¹⁰ | conicet.gov.aracs.org |
| 3-Penten-2-one | (2.53 ± 0.54) x 10⁻¹⁰ | conicet.gov.aracs.org |
Note: Different studies may report varying rate coefficients due to different experimental techniques and reference compounds. conicet.gov.aracs.orgcopernicus.org A temperature-dependent Arrhenius expression for the reaction of Cl atoms with 4-hexen-3-one over the range of 298-363K has also been determined as k = (2.82 ± 1.76) × 10⁻¹² exp[(1556 ± 438)/T] cm³ molecule⁻¹ s⁻¹. copernicus.org
Reaction Mechanism Elucidation for Radical-Initiated Processes
The reactions of unsaturated ketones, such as this compound, initiated by radicals are crucial in various chemical contexts, including atmospheric chemistry. nih.govacs.org Studies on analogous unsaturated ketones, like 4-hexen-3-one and 5-hexen-2-one, provide significant insights into the mechanistic pathways. nih.govacs.orgconicet.gov.aracs.org
The primary radical-initiated process in the atmosphere involves the hydroxyl (OH) radical. nih.govacs.orgacs.org The reaction mechanism for the degradation of unsaturated ketones by OH radicals generally proceeds through the addition of the OH radical to the carbon-carbon double bond or through hydrogen abstraction. acs.org For α,β-unsaturated ketones, the addition to the double bond is the dominant pathway. acs.org This addition leads to the formation of a radical adduct, which can then react further with molecular oxygen to form peroxy radicals (ROO•) and subsequently alkoxy radicals (RO•). acs.org These alkoxy radicals can then decompose or undergo further reactions. acs.org
In a study of the reaction of OH radicals with 4-hexen-3-one, a structurally similar compound, the rate coefficient was determined to be (9.04 ± 2.12) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. conicet.gov.aracs.org Another related compound, 5-hexen-2-one, exhibited a rate coefficient of (5.18 ± 1.27) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ for its reaction with OH radicals. conicet.gov.aracs.org These findings highlight the high reactivity of the double bond in unsaturated ketones towards OH radicals. conicet.gov.aracs.org
Computational studies complement experimental findings by providing a deeper understanding of the reaction kinetics and thermochemistry. nih.govacs.org For instance, in the reaction of OH radicals with 4-hexen-3-one, the formation of secondary organic products like acetaldehyde (B116499) has been observed. nih.gov
The following table summarizes the experimentally determined rate coefficients for the reaction of OH radicals with related unsaturated ketones.
| Compound | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) at 298 K | Reference |
| 4-Hexen-3-one | (9.04 ± 2.12) × 10⁻¹¹ | conicet.gov.aracs.org |
| 5-Hexen-2-one | (5.18 ± 1.27) × 10⁻¹¹ | conicet.gov.aracs.org |
| 3-Penten-2-one | (7.22 ± 1.74) × 10⁻¹¹ | conicet.gov.aracs.org |
Base-Mediated Transformations and Oxidation Reactions
Reactions of Substituted Hexenones with Base in the Presence of Molecular Oxygen
The presence of a base can facilitate various transformations in substituted hexenones. For instance, in the presence of a base, ketones with α-hydrogens can form enolates, which are key reactive intermediates in many organic reactions.
In the context of oxidation reactions, palladium(II) salts have been shown to catalyze the oxidation of cyclohexene (B86901) in the presence of molecular oxygen, leading to products of vinylic and allylic oxidation. rsc.org While this study does not directly involve this compound, it provides a model for the types of transformations that unsaturated cyclic ketones can undergo.
Furthermore, a method for the synthesis of highly substituted phenols involves a base-induced annulation followed by a metal-free aerobic oxidative aromatization using molecular oxygen from the air as the sole oxidant at room temperature. researchgate.net This indicates that under specific basic conditions, complex oxidative transformations can occur in ketone-containing molecules in the presence of oxygen. researchgate.net
Isomerization and Tautomeric Equilibria
Keto-Enol Tautomerism in Related Hydroxy-Unsaturated Ketones
Keto-enol tautomerism is a fundamental concept in organic chemistry where an equilibrium is established between a ketone (keto form) and an enol, which contains a hydroxyl group attached to a carbon-carbon double bond. britannica.comfiveable.me This equilibrium is catalyzed by both acids and bases. britannica.com The keto form is generally more stable for simple ketones. libretexts.org
The presence of α-hydrogens is a key requirement for keto-enol tautomerism to occur. quora.com The process involves the migration of a proton and a rearrangement of bonding electrons. fiveable.me
In the context of hydroxy-unsaturated ketones, the position of the equilibrium can be influenced by factors such as intramolecular hydrogen bonding and conjugation. For example, in pent-2,4-dione, the enol form is stabilized by intramolecular hydrogen bonding and the formation of a stable six-membered ring, making it more prevalent than the keto form. quora.com While this compound itself is an α,β-unsaturated ketone and not a hydroxy-unsaturated ketone, understanding the principles of keto-enol tautomerism is essential for predicting its reactivity, particularly in reactions involving the α-protons.
The interconversion between the keto and enol forms can proceed through either acid-catalyzed or base-catalyzed mechanisms. libretexts.org
Acid-catalyzed mechanism: The carbonyl oxygen is protonated, followed by the removal of an α-hydrogen by a base to form the enol. libretexts.org
Base-catalyzed mechanism: A base removes an α-hydrogen to form an enolate ion, which is then protonated on the oxygen to yield the enol. libretexts.org
The stability of the enol form can be enhanced by conjugation or hydrogen bonding. fiveable.me
Computational and Theoretical Chemistry in Elucidating 5 Methyl 4 Hexen 3 One Reactivity and Structure
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 5-methyl-4-hexen-3-one that dictate its chemical behavior. These calculations provide a detailed picture of the molecule's electronic structure, which is intrinsically linked to its reactivity. Theoretical models have been successfully employed to establish correlations between calculated electronic properties and experimentally determined reaction rate coefficients. For instance, the reactivity of unsaturated ketones towards atmospheric radicals like hydroxyl (OH) and chlorine (Cl) has been shown to correlate with the energy of the Highest Occupied Molecular Orbital (HOMO).
Density Functional Theory (DFT) is a widely used computational method to explore the detailed pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, DFT allows for the construction of a complete energy profile for a given reaction, offering insights into its feasibility and mechanism.
Computed Properties of this compound:
| Property | Value |
| Molecular Formula | C7H12O |
| Molecular Weight | 112.17 g/mol |
| XLogP3 | 1.9 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 1 |
| Rotatable Bond Count | 2 |
| Exact Mass | 112.088815002 Da |
| Topological Polar Surface Area | 17.1 Ų |
| Heavy Atom Count | 8 |
| Data sourced from PubChem CID 256081 nih.gov |
Molecular Dynamics Simulations to Investigate Conformational Space and Interactions
Molecular dynamics (MD) simulations offer a powerful approach to explore the conformational space of molecules like this compound and their interactions with other molecules or surfaces. frontiersin.orgresearchgate.net By simulating the atomic motions over time, MD provides insights into the dynamic behavior and flexibility of the molecule. nih.gov These simulations can reveal the preferred conformations and the energy barriers between them, which is crucial for understanding reaction selectivity. frontiersin.orgresearchgate.net
For instance, in the context of protein-ligand binding, MD simulations can elucidate how a molecule like this compound might interact with a biological target, revealing the key intermolecular forces and conformational changes involved. mdpi.com While specific MD studies on this compound are not extensively detailed in the provided results, the principles of MD are broadly applicable to understanding its dynamic behavior in various chemical environments. frontiersin.orgresearchgate.netnih.govmdpi.com
Isomer Energy and Conformational Analysis
The presence of isomers and different conformers can significantly impact the reactivity and observed kinetics of a chemical system. Computational chemistry provides essential tools to explore the relative energies of isomers and the conformational landscape of flexible molecules like this compound.
Research has been conducted on the equilibration of isomers such as 5-methyl-3-hexen-2-one (B238795) and 5-methyl-4-hexen-2-one. researchgate.net Computational analysis of the selenoetherification of related alkenols like 5-methyl-4-hexen-1-ol has shown how the interplay of different conformations and the stability of intermediates can dictate the reaction outcome, favoring the formation of specific cyclic ethers. bg.ac.rs The calculations revealed that steric interactions in certain transition states can render some reaction pathways less favorable. bg.ac.rs
For example, in studies of epimerization reactions, where one stereoisomer converts into another, it is crucial to consider both the forward and reverse reaction rates to accurately model the system's kinetics. cdnsciencepub.com Neglecting the reverse reaction in the initial stages can lead to an inaccurate determination of the forward rate constant. cdnsciencepub.com Therefore, a thorough computational analysis of all relevant isomers and their interconversion pathways is essential for accurate kinetic modeling. acs.org
Hindered Rotor Treatment in Computational Kinetics
In the realm of computational kinetics, accurately predicting the rate constants and thermodynamic properties of a reaction is paramount. For flexible molecules such as this compound, which possesses internal rotational modes, the standard rigid rotor harmonic oscillator (RRHO) approximation can introduce significant errors. This is because low-frequency torsional modes corresponding to the rotation of molecular fragments, like the methyl and ethyl groups in this compound, are not well-described as simple harmonic vibrations. Instead, they are more accurately represented as hindered internal rotations.
The one-dimensional hindered rotor (1-D HR) approximation is a widely employed method to correct for the inaccuracies of the RRHO model for these low-frequency motions. universityofgalway.ie This treatment involves calculating the potential energy profile for the rotation around a specific bond. From this potential, a partition function for the hindered rotor is determined, which is then used to calculate thermodynamic and kinetic parameters with greater accuracy.
In the context of reactions involving this compound, such as atmospheric oxidation by OH radicals, the transition states formed can have different rotational barriers compared to the reactants. universityofgalway.ie The proper treatment of these internal rotors is therefore critical for accurate rate constant calculations. For instance, in the addition of a radical to the double bond of this compound, a new internal rotor is created in the transition state, necessitating a hindered rotor treatment to accurately model the reaction kinetics. universityofgalway.ie
Studies on similar unsaturated ketones, like 4-hexen-3-one (B1236432) and 5-hexen-2-one, have demonstrated the importance of these corrections. acs.org In these investigations, the multistructural torsional anharmonicity correction factor (MS-T), which accounts for hindered rotors, conformers, and optical isomers, was applied to improve the accuracy of calculated rate coefficients. acs.org For this compound, the internal rotations of the terminal methyl group and the ethyl group adjacent to the carbonyl are key motions that would be subjected to hindered rotor analysis to refine computational kinetic models.
The selection of the computational method to generate the potential energy surface for the hindered rotor is also a critical consideration, with various density functional theory (DFT) methods being benchmarked against higher-level theoretical methods to ensure accuracy. universityofgalway.ie
Methodological Considerations in Computational Studies
The reliability of computational predictions for molecules like this compound is heavily dependent on the chosen theoretical methods and basis sets. These choices influence the accuracy of calculated geometries, energies, and vibrational frequencies, which are the foundational elements for further kinetic and structural analysis.
One important aspect of computational studies, particularly in reaction mechanism elucidation, is the characterization of transition states. A key feature of a transition state on a potential energy surface is the presence of a single imaginary vibrational frequency. This frequency corresponds to the motion along the reaction coordinate, connecting reactants to products. In studies of reactions involving unsaturated ketones, methods like Møller-Plesset perturbation theory (MP2) have been employed for geometry optimization and frequency calculations to identify these transition states. researchgate.netcopernicus.org For instance, in the reaction of chlorine atoms with 4-hexen-3-one, MP2 with the 6-311++G(d,p) basis set was used to locate the transition states for the addition and abstraction pathways. researchgate.netcopernicus.org
The selection of the basis set is another crucial methodological decision. A basis set is a set of mathematical functions used to build the molecular orbitals. The choice of basis set affects the accuracy and computational cost of the calculation. For studies involving electron correlation, such as those employing MP2 or coupled-cluster methods like CCSD(T), larger basis sets are generally required to achieve accurate results.
In computational studies of reactions of similar unsaturated ketones, a common approach is to use a more computationally efficient method and basis set, such as M06-2X/6-311+G(d,p), for geometry optimizations and frequency calculations. acs.org Subsequently, higher-level single-point energy calculations are performed using a more robust method and a larger basis set, like CCSD(T)/aug-cc-pVTZ, to obtain more accurate energy barriers. acs.org This multi-level approach provides a balance between computational feasibility and accuracy.
The following table summarizes various computational methods and basis sets that have been used in studies of unsaturated ketones, which would be applicable to the computational investigation of this compound.
| Computational Task | Method | Basis Set | Application in Similar Systems |
| Geometry Optimization | M06-2X | 6-311+G(d,p) | OH radical reaction with 4-hexen-3-one. acs.org |
| Geometry Optimization | MP2 | 6-311++G(d,p) | Cl atom reaction with 4-hexen-3-one. researchgate.netcopernicus.org |
| Single-Point Energy | CCSD(T) | aug-cc-pVTZ | OH radical reaction with 4-hexen-3-one. acs.org |
| Single-Point Energy | CCSD(T) | 6-31+G(d,p) | Cl atom reaction with 4-hexen-3-one. researchgate.netcopernicus.org |
| Kinetics Calculations | CVT/SCT | - | Used in conjunction with the above methods. acs.orgresearchgate.netcopernicus.org |
Table 1: Summary of Computational Methods and Basis Sets for Unsaturated Ketones
Ultimately, the careful selection and validation of computational methods are essential for producing reliable and predictive models of the reactivity and structure of this compound.
Sophisticated Spectroscopic and Chromatographic Characterization of 5 Methyl 4 Hexen 3 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the connectivity and chemical environment of each atom can be determined. uobasrah.edu.iq
Carbon-13 NMR spectroscopy is instrumental in defining the carbon skeleton of 5-methyl-4-hexen-3-one. Each unique carbon atom in the molecule produces a distinct signal, with its chemical shift (δ) in parts per million (ppm) indicating its electronic environment. For α,β-unsaturated ketones, the carbonyl carbon (C=O) is characteristically found far downfield, typically in the range of 190-220 ppm. tjpr.org The olefinic carbons (C=C) of the conjugated system also have distinctive shifts.
A representative ¹³C NMR spectrum for this compound would show seven distinct signals, corresponding to the seven carbon atoms in the structure. The table below outlines the expected chemical shifts for each carbon atom, based on data from spectral databases and known trends for similar compounds. nih.gov
| Carbon Atom | Structure Position | Hybridization | Expected Chemical Shift (δ, ppm) |
| C1 | CH₃ (on ethyl group) | sp³ | ~10-15 |
| C2 | CH₂ (on ethyl group) | sp³ | ~30-35 |
| C3 | C=O (ketone) | sp² | ~200-205 |
| C4 | =CH (vinylic) | sp² | ~125-130 |
| C5 | =C(CH₃)₂ (vinylic) | sp² | ~155-160 |
| C6 | CH₃ (on C5) | sp³ | ~20-25 |
| C7 | CH₃ (on C5) | sp³ | ~25-30 |
Note: The exact chemical shifts can vary slightly depending on the solvent and experimental conditions.
Mass Spectrometry for Molecular Identification and Fragmentation Analysis
Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns, which result from the breakdown of the molecule upon ionization. uobasrah.edu.iq
In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The resulting mass spectrum for this compound displays a molecular ion (M⁺) peak corresponding to its molecular weight. nist.gov
The NIST Mass Spectrometry Data Center provides EI-MS data for this compound. nist.gov The molecular ion peak is observed at a mass-to-charge ratio (m/z) of 112, confirming the molecular formula C₇H₁₂O. nih.govnist.gov The fragmentation pattern is characteristic of an aliphatic ketone and provides further structural confirmation. Key fragmentation pathways include α-cleavage, where the bond adjacent to the carbonyl group is broken.
Key Observed Fragments in the EI Mass Spectrum:
m/z 83: This significant peak results from the loss of an ethyl radical (•C₂H₅, 29 Da), a classic α-cleavage event adjacent to the carbonyl group.
m/z 55: Often the base peak (the most intense peak), this fragment is characteristic of unsaturated C₄ species and is a common fragment in the mass spectra of hexenone (B8787527) derivatives. nih.gov
| m/z (Mass/Charge) | Proposed Fragment Identity | Fragmentation Pathway |
| 112 | [C₇H₁₂O]⁺ | Molecular Ion (M⁺) |
| 83 | [M - C₂H₅]⁺ | α-Cleavage (loss of ethyl group) |
| 55 | [C₄H₇]⁺ or [C₃H₃O]⁺ | Complex rearrangement/cleavage |
Gas Chromatography (GC) for Purity Assessment and Isomer Separation
Gas Chromatography (GC) is a premier technique for separating and analyzing volatile compounds. uni-bayreuth.de When coupled with a mass spectrometer (GC-MS), it becomes a powerful tool for both the separation and definitive identification of individual components within a mixture. rsc.org For this compound, GC is used to assess sample purity by separating it from any starting materials, byproducts, or isomeric impurities. copernicus.org
The retention of a compound on a GC column is characteristic and is often reported as a Kovats Retention Index (RI), which normalizes retention times relative to a series of n-alkane standards. For this compound, the experimental Kovats retention index is reported to be approximately 1080 on a semi-standard non-polar column and 1320 on a standard polar column. nih.gov This technique is sensitive enough to separate closely related structural isomers, such as 5-methyl-5-hexen-2-one (B1580765) or 4-methyl-4-hexen-3-one, ensuring the correct isomer is identified. nih.govguidechem.com
High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separations
High-Performance Liquid Chromatography (HPLC) is a versatile separation technique used for both analytical quantification and preparative purification of compounds that may not be suitable for GC due to low volatility or thermal instability. nih.gov While this compound is volatile, HPLC offers alternative selectivity for its analysis and purification.
For α,β-unsaturated ketones, a common HPLC method involves pre-column derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH). researchgate.net This reaction converts the ketone into a 2,4-dinitrophenylhydrazone derivative, which is highly chromophoric and can be detected with high sensitivity using a UV-Vis detector at approximately 365 nm. researchgate.net The separation is typically achieved on a reversed-phase column, such as a C18 column, using a mobile phase gradient of acetonitrile (B52724) and water. researchgate.net This method allows for the quantification of ketones in various matrices and can be adapted for preparative scale to isolate the pure compound. rsc.org
Integration of Spectroscopic Data for Comprehensive Structural Assignments
The definitive structural elucidation of this compound is achieved not by a single technique, but by the thoughtful integration of data from multiple spectroscopic and chromatographic methods. uobasrah.edu.iq The process is a systematic puzzle-solving exercise where each piece of data provides a clue that, when combined, reveals the complete molecular structure.
The workflow for a comprehensive structural assignment is as follows:
Molecular Formula Determination: Mass spectrometry provides the molecular weight (112 g/mol ) and, through high-resolution MS, the exact molecular formula (C₇H₁₂O). nist.gov This information is used to calculate the degree of unsaturation (index of hydrogen deficiency), which is two for this compound, indicating the presence of two rings or two double bonds (or one of each).
Functional Group Identification: Infrared (IR) spectroscopy would reveal a strong absorption band for the conjugated C=O group (~1685 cm⁻¹) and another for the C=C double bond (~1640 cm⁻¹). This confirms the α,β-unsaturated ketone functionality suggested by the degree of unsaturation.
Carbon Skeleton and Connectivity: ¹³C NMR spectroscopy identifies all seven unique carbon environments, confirming the presence of a ketone, two olefinic carbons, and four aliphatic carbons. nih.gov ¹H NMR spectroscopy and 2D NMR experiments (like COSY and HMBC) would then be used to establish the connectivity between protons and carbons, piecing together the ethyl group, the vinylic proton, and the two geminal methyl groups, and confirming their positions relative to the carbonyl and the double bond.
Purity and Isomer Confirmation: GC-MS analysis confirms the molecular weight and fragmentation pattern while simultaneously verifying the sample's purity and ensuring the absence of other isomers. copernicus.org
By integrating these datasets, a chemist can confidently and unambiguously assign the structure as this compound, distinguishing it from all other possible isomers of C₇H₁₂O.
Strategic Utility of 5 Methyl 4 Hexen 3 One in Complex Organic Synthesis
Precursor Role in the Synthesis of Diverse Organic Molecules
5-Methyl-4-hexen-3-one serves as a foundational precursor in the synthesis of a variety of organic molecules. lookchem.com Its utility stems from the conjugated enone functionality, which can participate in a wide array of chemical reactions. This versatility makes it an essential reagent and building block in synthetic chemistry. lookchem.com The compound's structure is amenable to several key transformations, including conjugate additions, reductions, and cycloadditions, allowing for the introduction of new functional groups and the construction of complex carbon skeletons. Its role as a starting material is critical in multi-step syntheses where the initial framework of the target molecule is established early in the synthetic sequence. The reactivity of this unsaturated ketone positions it as a key intermediate in the production of more elaborate chemical structures. chemimpex.com
Table 1: Synthetic Transformations of this compound
| Reaction Type | Description | Potential Products |
|---|---|---|
| Michael Addition | Nucleophilic addition to the β-carbon of the conjugated system. | Substituted ketones, 1,5-dicarbonyl compounds. |
| Hydrogenation | Selective reduction of the carbon-carbon double bond or the carbonyl group. | Saturated ketones (5-methyl-3-hexanone), allylic alcohols. |
| Aldol (B89426) Condensation | Reaction at the α-carbon, allowing for carbon-carbon bond formation. | Larger, more complex unsaturated ketones. |
| Cycloaddition | Participation as a dienophile in reactions like the Diels-Alder reaction. | Cyclic and bicyclic compounds. |
Applications in the Construction of Pharmaceutically Relevant Scaffolds
The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry, as these structures are prevalent in a vast number of pharmaceuticals. Pyrrole (B145914) and pyrroline (B1223166) derivatives, for instance, are known to possess a wide spectrum of biological activities, including anti-inflammatory, antiviral, and antitumor properties. researchgate.netdntb.gov.ua The structural framework of this compound is well-suited for constructing such pharmaceutically relevant scaffolds. Its derivatives have been explored for potential biological activities, including antimicrobial and anti-inflammatory properties. ontosight.ai
Chiral polysubstituted 1-pyrrolines (or dihydropyrroles) are important five-membered nitrogen-containing heterocycles that serve as key intermediates in the synthesis of more complex alkaloids and pharmacologically active compounds. The asymmetric synthesis of these scaffolds is a significant challenge in organic chemistry.
While direct synthesis from this compound is not extensively documented in the provided literature, a chemically sound and established strategy involves the use of α,β-unsaturated ketones as key substrates in asymmetric reactions. One powerful method is the 1,3-dipolar cycloaddition of nitrones or azomethine ylides with the alkene moiety of the enone. tandfonline.com This approach allows for the highly controlled construction of the pyrrolidine (B122466) ring system, which can then be converted to the corresponding pyrroline.
A plausible pathway for the synthesis of a chiral polysubstituted 1-pyrroline (B1209420) using this compound as a starting material would be:
Asymmetric Michael Addition: A chiral amine or its equivalent adds to the β-carbon of this compound, creating a new stereocenter.
Intramolecular Cyclization: The resulting amino ketone undergoes an intramolecular condensation reaction (formation of an enamine or imine).
Dehydration: Loss of a water molecule yields the stable 1-pyrroline ring structure.
This type of transformation leverages the inherent reactivity of the unsaturated ketone to build the heterocyclic core with stereochemical control, leading to enantiomerically enriched products that are valuable for pharmaceutical development.
Table 2: Plausible Reaction Pathway to Chiral 1-Pyrrolines
| Step | Reaction | Intermediate/Product | Purpose |
|---|---|---|---|
| 1 | Asymmetric Michael Addition | Chiral γ-Amino Ketone | Establishes key C-N bond and stereocenter. |
| 2 | Intramolecular Cyclization | Cyclic Hemiaminal | Forms the five-membered ring. |
| 3 | Dehydration | Chiral Polysubstituted 1-Pyrroline | Generates the final stable heterocyclic scaffold. |
Intermediate in the Synthesis of Agrochemicals and Fine Chemicals
The utility of this compound extends to the industrial production of agrochemicals and fine chemicals. chemimpex.com Its role as a versatile intermediate allows for its incorporation into a wide range of specialty products. In the realm of fine chemicals, it is noted for its applications in the flavor and fragrance industry, where its distinct fruity and citrus-like aroma is used to enhance consumer products. lookchem.com This application underscores its value in producing high-purity, value-added compounds. Its reactive nature also makes it a suitable starting point for the synthesis of more complex molecules used in agrochemical formulations, contributing to the development of new crop protection agents.
Contribution to Materials Science via Polymer and Advanced Material Precursors
The reactive functional groups of this compound make it a candidate for applications in materials science. The ene-yne analogue, 2-methyl-1-hexen-3-yne, has been used as a stabilizing ligand in copper(I) complexes that serve as precursors for the low-temperature chemical vapor deposition (CVD) of pure copper films. bohrium.com This demonstrates how molecules with similar structural features can be integral to creating advanced materials for electronics. Furthermore, pyrrole derivatives, which can be synthesized from related diketone precursors, are foundational units for conducting polymers and organic semiconductors, highlighting a potential pathway where this compound could serve as a precursor to monomers for functional polymers. researchgate.netdntb.gov.ua
Development of Novel Catalytic Systems Utilizing Unsaturated Ketones
α,β-Unsaturated ketones are frequently employed as benchmark substrates to evaluate the efficacy and selectivity of new catalytic systems. The well-defined reactivity of the conjugated system allows researchers to probe the performance of newly developed catalysts in fundamental transformations. For example, the related compound 4-hexen-3-one (B1236432) has been used to test the effectiveness of chiral imidazolidinone catalysts in enantioselective Diels-Alder reactions. By reacting 4-hexen-3-one with cyclopentadiene (B3395910) in the presence of various catalysts, researchers can measure key parameters such as yield, diastereoselectivity (endo:exo ratio), and enantioselectivity (enantiomeric excess, ee). This process is crucial for optimizing catalyst structure to achieve high levels of stereocontrol, a primary goal in modern asymmetric synthesis. The data generated from such studies guides the development of more efficient and selective catalysts for broader applications.
Table 3: Enantioselective Diels-Alder Reaction of 4-Hexen-3-one with Cyclopentadiene Using Chiral Imidazolidinone Catalysts
| Catalyst Substituents (R¹, R²) | Yield (%) | endo:exo Ratio | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| Benzyl, Methyl | <30 | 7:1 | 0 |
| Benzyl, t-Butyl | 88 | 9:1 | 47 |
| Benzyl, Phenyl | 83 | 23:1 | 82 |
| Benzyl, 5-Me-furyl | - | 25:1 | 90 |
Data sourced from a study on the development of chiral catalysts.
Environmental Chemical Reactivity and Atmospheric Fate of Unsaturated Ketones
Detection and Significance in Atmospheric Composition
The detection of specific unsaturated ketones in the atmosphere provides direct evidence of their emission and persistence. 5-Methyl-4-hexen-3-one has been identified as a component of urban particulate matter (PM2.5). copernicus.orgcopernicus.org In a study analyzing organic compounds in aerosol samples from London, this compound was detected alongside other linear ketones and aldehydes. copernicus.orgcopernicus.org
The presence of such oxygenated VOCs (o-VOCs) is significant for several reasons. They are products of the atmospheric degradation of primary VOCs, and their own subsequent reactions contribute to the formation of secondary organic aerosol (SOA) and ozone. copernicus.org The partitioning of these semi-volatile compounds from the gas phase to the particle phase, despite their relatively high volatility, suggests they play a role in the initial stages of aerosol formation and growth. copernicus.orgacs.org
Reaction Pathways with Atmospheric Radicals, e.g., Chlorine Atoms
The atmospheric lifetime of unsaturated ketones like this compound is largely determined by their reactions with key atmospheric oxidants. The most important of these are the hydroxyl radical (OH), the nitrate (B79036) radical (NO₃), ozone (O₃), and in certain environments like coastal or industrial areas, chlorine (Cl) atoms. conicet.gov.ar
While specific kinetic data for this compound is scarce, extensive research on the structurally similar compound, 4-hexen-3-one (B1236432), provides insight into the likely reaction pathways. acs.orgconicet.gov.arebi.ac.uk The primary mechanism for the reaction between these ketones and radicals is the addition of the radical to the carbon-carbon double bond. conicet.gov.arebi.ac.uk
The reaction with chlorine atoms is particularly rapid. acs.orgconicet.gov.arebi.ac.uk For 4-hexen-3-one, the rate coefficient for its reaction with Cl atoms has been determined in laboratory studies. acs.orgconicet.gov.arebi.ac.uk These studies, often conducted in large photoreactors using techniques like in situ FTIR spectroscopy, measure the decay of the ketone relative to a reference compound with a known reaction rate. conicet.gov.arebi.ac.uk
The table below presents the experimentally determined rate coefficients for the gas-phase reactions of 4-hexen-3-one with chlorine and hydroxyl radicals at 298 K.
| Reactant | Radical | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) |
| 4-Hexen-3-one | Cl | (3.00 ± 0.58) x 10⁻¹⁰ acs.orgconicet.gov.arebi.ac.uk |
| 4-Hexen-3-one | OH | (9.04 ± 2.12) x 10⁻¹¹ acs.orgconicet.gov.arebi.ac.uk |
| 4-Hexen-3-one | OH | (8.45 ± 0.13) x 10⁻¹¹ nih.gov |
Data presented for the reaction of radicals with 4-hexen-3-one at approximately 298 K.
The high rate coefficient for the reaction with chlorine atoms indicates that in environments with significant chlorine concentrations, this can be a major, or even dominant, atmospheric loss pathway for unsaturated ketones. conicet.gov.ar
Modeling of Atmospheric Lifetimes and Degradation Products
τ = 1 / (k * [X])
Using the kinetic data for 4-hexen-3-one as a proxy, we can estimate the atmospheric lifetimes. acs.orgconicet.gov.arebi.ac.uk
For the reaction with OH radicals , assuming a typical global average 24-hour concentration of 1 x 10⁶ molecules/cm³, the lifetime of 4-hexen-3-one is calculated to be approximately 3 hours. conicet.gov.arebi.ac.uk
For the reaction with Cl atoms , concentrations can be highly variable. In marine or polluted urban environments, Cl atom concentrations can reach up to 1 x 10⁵ molecules/cm³. Under these conditions, the lifetime of 4-hexen-3-one would be extremely short, on the order of minutes, making it a very efficient sink.
The degradation of unsaturated ketones initiated by radical attack leads to the formation of a variety of smaller, oxygenated products. nih.gov Following the initial radical addition to the double bond, the resulting alkyl radical reacts with molecular oxygen (O₂) to form a peroxy radical (RO₂). Subsequent reactions of this peroxy radical, particularly in the presence of nitrogen oxides (NOx), lead to the formation of stable products. For the OH-initiated oxidation of 4-hexen-3-one and 5-hexen-2-one, acetaldehyde (B116499) has been identified as a major product. nih.gov The degradation of these larger molecules into smaller ones like acetaldehyde has implications for atmospheric chemistry, as these products can themselves undergo further oxidation. nih.gov
Q & A
Basic Research Questions
Q. What are the standard analytical techniques for characterizing 5-Methyl-4-hexen-3-one, and what key parameters should be reported?
- Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy. For GC-MS, report retention times (e.g., 2.2 min in specific conditions) and fragmentation patterns . For NMR, provide chemical shifts (e.g., δ 0.253–0.770 ppm for protons in distinct environments) and coupling constants. Include purity data (e.g., 99.10% as noted in chromatographic analyses) .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer : Wear chemical-resistant gloves (tested per EN 374 standards), eye/face protection, and respiratory gear in poorly ventilated areas. Avoid environmental contamination by using sealed containers and adhering to waste disposal protocols. Toxicity data (e.g., acute oral toxicity Category 4) should guide risk assessments .
Q. How can researchers synthesize this compound with optimal purity?
- Methodological Answer : Follow stepwise procedures for ketone synthesis, such as oxidation of corresponding alcohols or condensation reactions. Purify via fractional distillation or column chromatography. Report yields, purity (e.g., ≥95%), and characterization data (IR, NMR) to validate identity .
Q. Which databases are most reliable for retrieving prior research on this compound?
- Methodological Answer : Prioritize SciFinder and Reaxys for curated physicochemical data and synthetic routes. Avoid non-peer-reviewed sources (e.g., BenchChem). Use Boolean operators (AND/OR) to refine searches (e.g., "this compound AND spectroscopy") .
Advanced Research Questions
Q. How can contradictions in reported spectral data for this compound be resolved?
- Methodological Answer : Cross-validate using multiple techniques (e.g., GC-MS, FTIR, and 2D-NMR). Compare data with computational simulations (e.g., DFT-based chemical shift predictions). Document discrepancies in supplementary materials and discuss potential causes (e.g., isomerization or solvent effects) .
Q. What experimental designs are recommended for assessing the compound’s environmental toxicity?
- Methodological Answer : Use tiered testing: (1) in vitro assays (e.g., bacterial mutagenicity), (2) in vivo models (e.g., Daphnia magna LC50), and (3) field studies monitoring biodegradation. Include positive/negative controls and statistical validation (e.g., ANOVA for dose-response data) .
Q. How can mixed-methods approaches elucidate both the chemical reactivity and biological activity of this compound?
- Methodological Answer : Combine quantitative kinetic studies (e.g., reaction rate measurements under varying temperatures) with qualitative transcriptomic analyses (e.g., gene expression changes in exposed organisms). Triangulate findings using chemometric tools (e.g., PCA for multivariate data) .
Q. What strategies ensure data integrity in kinetic studies of this compound?
- Methodological Answer : Implement open-access data repositories for raw kinetic traces and calibration curves. Use blinded data analysis to minimize bias. Replicate experiments across independent labs and report confidence intervals (e.g., 95% CI for rate constants) .
Notes on Methodology
- Data Presentation : Avoid redundancy between text and tables; highlight only critical trends (e.g., anomalous peaks in chromatograms) .
- Ethical Compliance : Declare conflicts of interest and share original data to enable reproducibility. Retain raw datasets for ≥5 years .
- Literature Synthesis : Systematically review patents and peer-reviewed articles, excluding non-indexed sources. Use citation managers (e.g., Zotero) to track references .
05 文献检索Literature search for meta-analysis02:58
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

